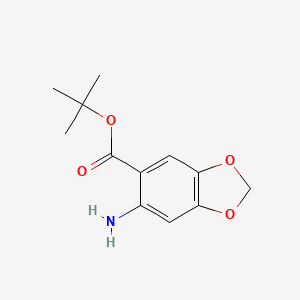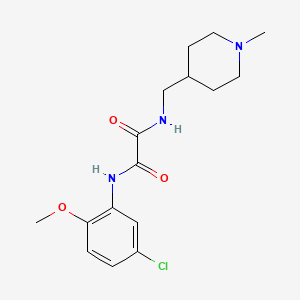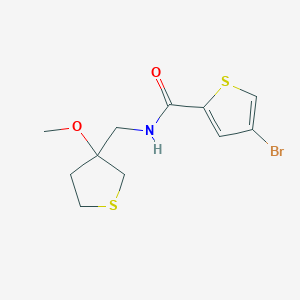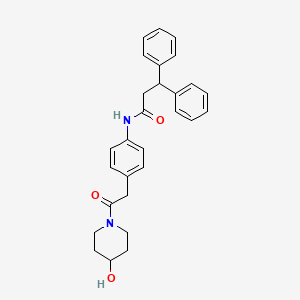
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms . They are important in the pharmaceutical industry and are present in many classes of drugs .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also appears to have phenyl groups attached, which are aromatic rings of six carbon atoms .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including substitutions and additions. The exact reactions would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Drug Design and Development
Piperidine derivatives are crucial in the pharmaceutical industry, serving as key building blocks for drug construction. The compound , with its piperidine core, is likely to be involved in the synthesis of various pharmacologically active molecules. Its structure could be manipulated to create new compounds with potential therapeutic effects, such as analgesics, antidepressants, antipsychotics, and antihistamines .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for synthesizing substituted piperidines is a significant area of research. This compound could serve as a substrate for intra- and intermolecular reactions, leading to the formation of various piperidine derivatives, which are essential for the discovery and biological evaluation of potential drugs .
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals. The compound could be explored for its pharmacological applications, potentially contributing to the discovery of new drugs with piperidine moieties that exhibit biological activity .
HIV Treatment Research
Piperidin-4-ol derivatives have been evaluated for their potential in treating HIV. Given the structural similarity, this compound could be investigated for its CCR5 antagonistic activities, which is a promising approach in the search for new treatments for HIV-1 .
Chemokine Receptor Antagonism
The basic nitrogen atom in piperidine derivatives is believed to anchor ligands to chemokine receptors via strong salt-bridge interactions. Research into chemokine receptor antagonists, such as CCR5 antagonists for HIV treatment, could benefit from the study of this compound’s ability to bind to these receptors .
Organic Synthesis and Catalysis
Piperidine derivatives are often used in organic synthesis and catalysis. This compound could be involved in various synthetic strategies, such as cyclization, cycloaddition, annulation, and amination, to create complex molecules for further pharmacological testing .
作用機序
Target of Action
The primary targets of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
The specific mode of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide One study showed that the introduction of a piperidine moiety to a lead compound improved the brain exposure of the resulting dual inhibitor . This suggests that the compound might interact with its targets in a way that enhances its ability to cross the blood-brain barrier.
Biochemical Pathways
The specific biochemical pathways affected by N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide It’s known that piperidine derivatives can show antioxidant and metal chelating properties , which suggests that they might affect oxidative stress pathways and metal ion homeostasis.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide The fact that the introduction of a piperidine moiety to a lead compound improved the brain exposure of the resulting dual inhibitor suggests that this compound might have good distribution properties, particularly in relation to the blood-brain barrier.
Result of Action
The molecular and cellular effects of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide The compound’s potential antioxidant and metal chelating properties suggest that it might have protective effects against oxidative stress and metal ion-induced toxicity at the molecular and cellular levels.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c31-25-15-17-30(18-16-25)28(33)19-21-11-13-24(14-12-21)29-27(32)20-26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,25-26,31H,15-20H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDHGDGOODBYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Piperidin-1-ylpyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2559774.png)
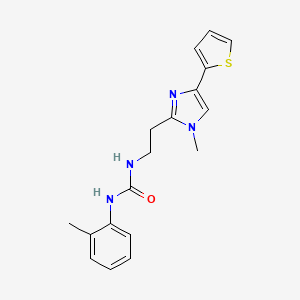
![3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2559781.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2559782.png)
![6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2559784.png)


![1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559787.png)

![methyl [3-(anilinocarbonyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2559791.png)
